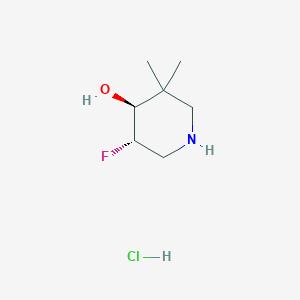![molecular formula C8H8O3S B11764926 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)
5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound featuring a benzothiophene core with a hydroxyl group at the 5-position and a sulfone group at the 1,1-dioxide position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Hydroxylation of 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide
Starting Material: 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide.
Reagents: Hydroxylating agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
-
Catalytic Hydrogenation
Starting Material: Benzo[b]thiophene 1,1-dioxide.
Catalyst: Rhodium-based catalysts.
Conditions: Hydrogenation under high pressure and moderate temperatures to reduce the double bonds selectively.
Industrial Production Methods
Industrial production often involves multi-step synthesis starting from readily available precursors. The process includes:
Oxidation: Using strong oxidizing agents to introduce the sulfone group.
Hydroxylation: Employing catalytic systems to introduce the hydroxyl group with high selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, often at elevated temperatures.
Products: Further oxidized derivatives, such as sulfoxides or sulfones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typically in anhydrous solvents like tetrahydrofuran.
Products: Reduced forms, potentially leading to the removal of the sulfone group.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives at the hydroxyl or sulfone positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic processes due to its unique electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes like tumor necrosis factor-alpha converting enzyme.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a scaffold in drug design, particularly in anti-inflammatory and anticancer agents.
Industry
Materials Science: Used in the development of novel materials with specific electronic properties.
Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialty polymers.
Mécanisme D'action
The mechanism by which 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects often involves:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Methoxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Contains a methoxy group instead of a hydroxyl group, altering its electronic properties and reactivity.
Uniqueness
5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to the presence of both hydroxyl and sulfone groups, which confer distinct reactivity and potential for diverse applications in various fields.
This compound’s versatility and unique chemical properties make it a valuable subject of study in both academic and industrial research.
Propriétés
Formule moléculaire |
C8H8O3S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
1,1-dioxo-2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8O3S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5,9H,3-4H2 |
Clé InChI |
BHZZTCZGCFTGGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C2=C1C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



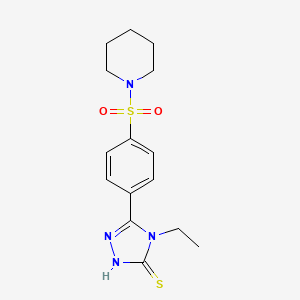
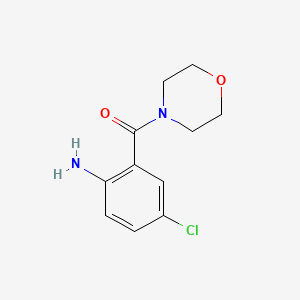
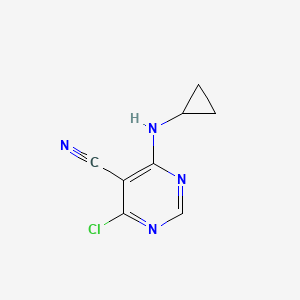
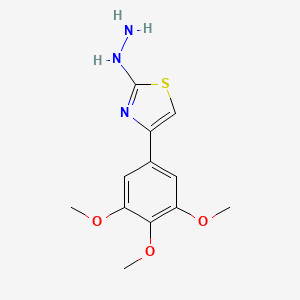
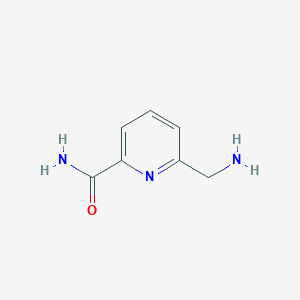
![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
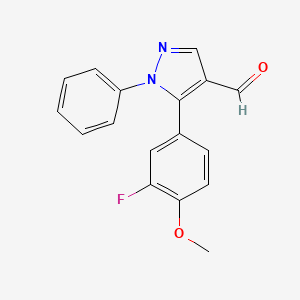
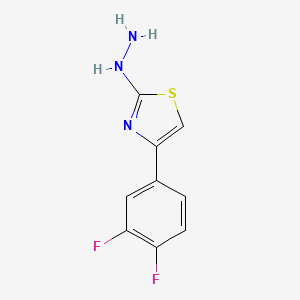
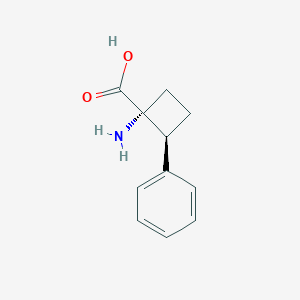
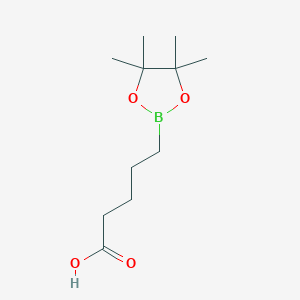
![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
